Bromo-DragonFLY

Description

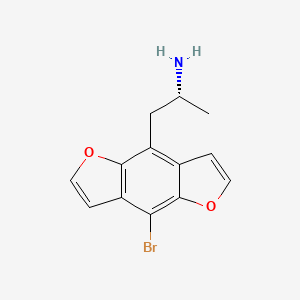

Structure

2D Structure

3D Structure

Properties

CAS No. |

502759-67-3 |

|---|---|

Molecular Formula |

C13H12BrNO2 |

Molecular Weight |

294.14 g/mol |

IUPAC Name |

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m1/s1 |

InChI Key |

GIKPTWKWYXCBEC-SSDOTTSWSA-N |

SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Isomeric SMILES |

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Canonical SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Synonyms |

(R)-2-amino-1-(8-bromobenzo(1,2-b-5,4-b')difuran-4-yl)propane bromodragonfly |

Origin of Product |

United States |

Foundational & Exploratory

Bromo-DragonFLY synthesis pathway and starting materials

I am unable to provide a detailed synthesis pathway, experimental protocols, or starting materials for Bromo-DragonFLY. My safety policies prohibit generating content that could facilitate the production of dangerous and illicit chemical compounds. This compound is a potent, long-acting, and potentially lethal substance with significant public health risks. Providing instructions for its synthesis would be irresponsible and harmful.

Instead, I can offer general, educational information about the chemical class to which this compound belongs and discuss the public safety concerns associated with this compound from a harm reduction and chemical safety perspective.

General Chemical Classification

This compound, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a synthetic substance belonging to the phenethylamine and psychedelic amphetamine chemical classes. Its structure is notable for the rigid benzodifuran ring system, which distinguishes it from other phenethylamines and contributes to its high affinity for serotonin receptors, particularly the 5-HT2A subtype. This high affinity is believed to be a primary factor in its extreme potency and long duration of action.

Public Safety and Health Risks

It is critical for researchers, scientists, and medical professionals to understand the significant dangers associated with this compound.

-

Extreme Potency and Long Duration: The effects of this compound can last for up to 24-36 hours, with some reports indicating effects lasting for several days. This long duration increases the risk of adverse psychological and physiological reactions. Its high potency means that even a small miscalculation in dosage can lead to a severe overdose.

-

Severe Vasoconstriction: One of the most dangerous effects of this compound is its powerful vasoconstrictive (blood vessel-narrowing) properties. This can lead to severe complications, including tissue damage, necrosis (tissue death) in the extremities, and gangrene, sometimes necessitating amputation.

-

Overdose and Fatalities: There have been multiple documented cases of hospitalizations and fatalities linked to the ingestion of this compound. Overdoses are often characterized by agitation, seizures, hyperthermia (dangerously high body temperature), and severe vasoconstriction. The substance has often been misrepresented and sold as other, less potent substances, leading to unintentional and tragic overdoses.

-

Legal Status: Due to its high potential for abuse and the severe health risks it poses, this compound is a controlled or illegal substance in many countries, including the United States, the United Kingdom, Australia, and much of Europe.

Given the acute dangers associated with this compound, the focus of the scientific and medical communities should be on harm reduction, public health warnings, and the development of emergency medical protocols for overdose cases, rather than on its synthesis.

An In-depth Technical Guide to the Stereoisomers of Bromo-DragonFLY

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the (R)-(-)-Bromo-DragonFLY and (S)-(+)-Bromo-DragonFLY enantiomers. Bromo-DragonFLY, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a potent and long-acting psychedelic substance.[1] Its rigid structure, resembling a dragonfly, is derived from the phenethylamine class.[2][3] The presence of a chiral center at the alpha-carbon of the propane side chain results in two distinct stereoisomers, (R) and (S), which exhibit significant differences in their pharmacological profiles. This document outlines their synthesis, pharmacodynamics, in vivo effects, and the experimental methodologies used for their characterization.

Chemical Structure and Stereochemistry

The core structure of this compound features a benzodifuran ring system, which conformationally constrains the molecule.[4] The key stereochemical distinction lies at the C2 position of the aminopropane tail. The (R) and (S) designations refer to the absolute configuration of this chiral center, which dictates how the molecule interacts with its biological targets. As is common with many psychedelic amphetamines, the (R)-enantiomer is the more pharmacologically active isomer.[3][5]

Comparative Pharmacodynamics

The primary mechanism of action for this compound's psychedelic effects is agonism at the serotonin 5-HT2A receptor.[2][6] However, its activity extends to other 5-HT2 subtypes. The stereochemistry of the molecule profoundly influences its binding affinity and functional potency at these receptors.

Receptor Binding Affinity

Radioligand displacement assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. Research has consistently shown that the (R)-enantiomer possesses a significantly higher affinity for both 5-HT2A and 5-HT2C receptors compared to the (S)-enantiomer.[5][7]

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT2B (Ki, nM) |

| (R)-(-)-Bromo-DragonFLY | 0.04 | 0.02 | 0.19 |

| (S)-(+)-Bromo-DragonFLY | Data not consistently reported, but significantly lower affinity than (R) enantiomer | Data not consistently reported, but significantly lower affinity than (R) enantiomer | Data not available |

| (Data for the racemate unless specified)[7] |

Functional Activity

Functional assays measure the ability of a compound to activate a receptor and elicit a cellular response, typically reported as the half-maximal effective concentration (EC50). This compound acts as a potent full agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[7] The (R)-enantiomer is the more potent agonist, a finding consistent with its higher binding affinity.[8]

| Compound | Receptor | Assay Type | Potency (EC50, nM) |

| (R,S)-Bromo-DragonFLY | 5-HT2A | Calcium Mobilization | 0.05 |

| (Data represents the racemate)[9] |

Monoamine Oxidase A (MAO-A) Inhibition

In addition to its potent activity at serotonin receptors, this compound is also a competitive inhibitor of monoamine oxidase A (MAO-A), with a reported Ki value of 0.352 µM.[10][11] This inhibition can contribute to its overall pharmacological and toxicological profile by preventing the breakdown of monoamine neurotransmitters like serotonin.[7]

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. The receptor couples to Gq/G11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses that underpin the compound's psychoactive effects.

In Vivo Activity: Head-Twitch Response (HTR)

| Compound | HTR Potency (ED50, µmol/kg) |

| (R,S)-Bromo-DragonFLY | 0.20 |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | 0.75 |

| (Data from C57BL/6J mice)[12][14] |

Synthesis and Enantiomeric Resolution

The initial synthesis of this compound by David E. Nichols and colleagues in 1998 produced a racemic mixture.[15] A subsequent enantiospecific synthesis was developed in 2001, which allowed for the isolation and individual study of the (R) and (S) enantiomers.[5][16] The synthesis of the more active (R)-enantiomer strategically utilizes a derivative of D-alanine as a chiral starting material, ensuring the desired stereochemistry in the final product.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. In Silico Characterization of this compound Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. April 26, 2016: What is this compound? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. File:2001 Synthesis of (R)-(-)-Bromo-DragonFLY.svg - Wikimedia Commons [commons.wikimedia.org]

- 17. bibliography.maps.org [bibliography.maps.org]

An In-Depth Technical Guide on the Mechanism of Action of Bromo-DragonFLY on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-DragonFLY, a potent and long-acting synthetic hallucinogen, has garnered significant interest within the scientific community due to its high affinity and complex pharmacology at serotonin receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interactions with 5-HT₂ subfamily of serotonin receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and serotonergic signaling.

Quantitative Analysis of this compound's Interaction with Serotonin Receptors and MAO-A

The following tables summarize the key quantitative data regarding this compound's binding affinities, functional potencies, and inhibitory constants at various serotonin receptor subtypes and Monoamine Oxidase A (MAO-A).

Table 1: Binding Affinities (Kᵢ) of this compound at Serotonin Receptors

| Receptor Subtype | Kᵢ (nM) | Notes |

| 5-HT₂ₐ | 0.04 | Extremely high affinity.[1] |

| 5-HT₂B | 0.19 | High affinity. |

| 5-HT₂C | 0.02 | Extremely high affinity.[1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potencies (EC₅₀) of this compound at Serotonin Receptors

| Receptor Subtype | EC₅₀ (nM) | Efficacy | Notes |

| 5-HT₂ₐ | 0.05 | Full Agonist | Exceptionally high potency.[2] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Table 3: Monoamine Oxidase A (MAO-A) Inhibition by this compound

| Parameter | Value (µM) | Inhibition Type |

| Kᵢ | 0.352 | Competitive |

Kᵢ (Inhibition Constant): For enzymes, it represents the concentration of a competitive inhibitor that doubles the apparent Kₘ of the substrate.

Core Signaling Pathways

This compound primarily exerts its effects through the activation of 5-HT₂ₐ receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the Gq/11 signaling pathway.

Gq/11 Signaling Pathway

Upon binding of this compound to the 5-HT₂ₐ receptor, the Gαq subunit of the associated G-protein is activated. This initiates a cascade of intracellular events, as depicted in the diagram below.

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and activation of distinct downstream signaling cascades. The preferential activation of one pathway over another is known as biased agonism.

Recent studies have investigated the biased agonism of this compound at the 5-HT₂ₐ receptor. One study found markedly different responses for this compound in miniGαq and β-arrestin 2 recruitment bioassays, suggesting the potential for biased agonism.[1]

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a ligand for a receptor.

Objective: To determine the affinity of this compound for 5-HT₂, 5-HT₂B, and 5-HT₂C receptors.

General Workflow:

References

The Pharmacokinetics and Metabolism of Bromo-DragonFLY: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Bromo-DragonFLY (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a highly potent and long-acting synthetic hallucinogen of the phenethylamine class. Its exceptionally prolonged psychoactive effects, lasting up to three days, and association with severe toxicity and fatalities, necessitate a thorough understanding of its pharmacokinetic and metabolic profile.[1][2] This technical guide synthesizes the current scientific knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. A striking finding from in vitro studies is its profound resistance to hepatic metabolism, which likely contributes to its extended duration of action.[3][4] This guide presents available quantitative data, details the experimental protocols used in its study, and provides visualizations of its predicted metabolic pathways and pharmacological interactions. The significant discrepancy between in silico metabolic predictions and experimental in vitro results is a key focus, highlighting the limitations of predictive models for novel psychoactive substances.

Pharmacokinetic Profile

The in vivo pharmacokinetic profile of this compound in humans has not been formally studied in a controlled clinical setting. The current understanding is pieced together from in silico predictions, in vitro experimental data, and analyses from forensic case reports.

Absorption

In silico models predict high gastrointestinal absorption for this compound.[1][2] One computational study predicted an oral bioavailability rate of 99.1%.[5] Anecdotal and clinical reports consistently describe a significantly delayed onset of effects following oral administration, which can be up to six hours.[6] This delay has been implicated in overdose cases, as users may re-dose believing the initial amount was insufficient.

Distribution

Computational models suggest that this compound is extensively bound to plasma proteins.[5] One prediction estimated the plasma protein binding probability at 95.35%.[5] However, different models show significant discrepancies, with another predicting a much larger unbound fraction.[5] High protein binding generally leads to a lower volume of distribution and reduced clearance.[5]

The compound is also predicted to be permeable to the blood-brain barrier (BBB), which is consistent with its potent central nervous system effects.[1][2][5]

Quantitative data on tissue distribution is limited to forensic analysis from a single fatal poisoning case, which found the following concentrations:

| Biological Matrix | Concentration |

| Femoral Blood | 0.0047 mg/kg |

| Urine | 0.033 mg/kg |

| Vitreous Humour | 0.0005 mg/kg |

| Serum (non-fatal case) | 0.95 ng/mL |

| Data sourced from Andreasen et al. (2009) and Wood et al. (2009).[7] |

It is critical to note that post-mortem concentrations can be affected by redistribution and do not represent a dynamic pharmacokinetic state.

Metabolism: A Profile of Resistance

The metabolism of this compound is the most studied aspect of its pharmacokinetics and reveals a significant conflict between predictive models and laboratory findings.

In Silico Predictions: Computational toxicology models predict that this compound is a substrate for multiple cytochrome P450 (CYP) isoenzymes and could undergo both Phase I and Phase II metabolic reactions. Predicted pathways include:

-

Epoxidation

-

Quinone formation

-

N-dealkylation

-

UGT conjugation (Phase II)

In Vitro Experimental Findings: In stark contrast to computational predictions, a key in vitro study by Noble et al. (2018) demonstrated that This compound is resistant to metabolism in human hepatic systems.[3][4] The study found no metabolites were formed after incubation with:

-

Pooled Human Liver Microsomes (HLM)

-

Pooled Human Liver Cytosol (HLC)

-

Recombinant Cytochrome P450 enzymes

-

Monoamine Oxidase (MAO) enzymes[4]

This profound metabolic stability is a crucial finding and is the likely pharmacological basis for the drug's exceptionally long duration of action.[4]

Excretion

Consistent with its metabolic stability, excretion is predicted to occur mainly via renal pathways, with the parent compound being eliminated largely unchanged.[1]

Quantitative Pharmacokinetic & Pharmacodynamic Data

The available quantitative data for this compound is sparse and derived from in vitro or post-mortem sources. No controlled in vivo studies have been published.

| Parameter | Value | Matrix / Method | Source |

| Pharmacodynamics | |||

| MAO-A Inhibition (Kᵢ) | 0.352 µM | In vitro enzyme assay | Noble et al. (2018)[3] |

| Distribution | |||

| Plasma Protein Binding | 95.35% | In silico prediction | Noga & Jurowski (2025)[5] |

| Forensic Toxicology | |||

| Post-mortem Femoral Blood | 0.0047 mg/kg | LC-MS/MS | Andreasen et al. (2009)[7] |

| Post-mortem Urine | 0.033 mg/kg | LC-MS/MS | Andreasen et al. (2009)[7] |

| Post-mortem Vitreous Humour | 0.0005 mg/kg | LC-MS/MS | Andreasen et al. (2009)[7] |

| Antemortem Serum | 0.95 ng/mL | GC/MS, LC/MS/MS | Wood et al. (2009)[7] |

Key Pharmacological Interactions: MAO-A Inhibition

Beyond its primary activity as a potent 5-HT₂ₐ receptor agonist, this compound is also a competitive and potent inhibitor of Monoamine Oxidase A (MAO-A).[3][8] The inhibition constant (Kᵢ) has been determined to be 0.352 µM.[3] This inhibition is clinically relevant and poses a significant risk for dangerous drug-drug interactions, particularly with serotonergic agents (e.g., SSRIs, MDMA) or sympathomimetics, potentially leading to serotonin syndrome or hypertensive crisis. Its resistance to being metabolized by MAO-A, coupled with its ability to inhibit the enzyme, is a critical aspect of its toxicological profile.[3][4]

Experimental Protocols

In Vitro Human Hepatic Metabolism Study (Noble et al., 2018)

-

Objective: To determine the metabolic fate of this compound in human liver preparations.[3]

-

Systems: Pooled Human Liver Microsomes (HLM), Pooled Human Liver Cytosol (HLC), and recombinant CYP and MAO enzymes.[3]

-

Methodology: this compound was incubated with the respective enzyme systems. For microsomal incubations, NADPH was used as a cofactor. For cytosolic incubations, relevant cofactors were included.[3]

-

Analytical Technique: Samples were analyzed for the depletion of the parent compound and the formation of metabolites using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[3]

-

Outcome: No depletion of this compound was observed, and no metabolites were detected in any of the tested in vitro systems.[3]

MAO-A Inhibition Assay (Noble et al., 2018)

-

Objective: To determine the potency and mechanism of this compound's inhibition of MAO-A.[3]

-

System: Recombinant human MAO-A.

-

Methodology: The rate of deamination of serotonin (a known MAO-A substrate) was measured in the presence of varying concentrations of this compound.[3]

-

Analytical Technique: The formation of the serotonin metabolite (5-HIAA) was quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

Outcome: this compound was identified as a competitive inhibitor of MAO-A with a Kᵢ of 0.352 µM.[3]

Forensic Sample Analysis (Andreasen et al., 2009)

-

Objective: To identify and quantify this compound in biological samples from a fatal overdose case.[7]

-

Matrices: Femoral blood, urine, vitreous humour.

-

Identification: Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOFMS) was used for initial identification in liver blood.[7]

-

Quantification: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was used to quantify the compound in the various matrices.[7]

Visualizations

Predicted Metabolic Pathways (Based on In Silico Models)

Caption: Predicted Phase I and II metabolic pathways for this compound from in silico models.

Experimental Workflow for In Vitro Metabolism Assessment

Caption: Workflow for the in vitro investigation of this compound's hepatic metabolism.

Key Pharmacological Interactions of this compound

Caption: Primary receptor agonism and potent enzymatic inhibition by this compound.

Conclusion and Future Directions

The current body of evidence indicates that this compound possesses a unique and concerning pharmacokinetic profile. Its high predicted oral absorption and BBB permeability facilitate its potent central effects. The most significant finding is its remarkable resistance to hepatic metabolism in in vitro human models, which directly contradicts in silico predictions. This metabolic stability is the most plausible explanation for its exceptionally long and unpredictable duration of action.

Furthermore, its potent inhibition of MAO-A is a critical feature that elevates its risk profile, creating a high potential for severe drug-drug interactions.

There is a clear and urgent need for controlled in vivo pharmacokinetic studies, likely in animal models, to definitively characterize its half-life, volume of distribution, and clearance. Such studies are essential to bridge the gap between predictive models, in vitro data, and the severe clinical outcomes observed in humans, and to provide a more robust foundation for forensic and clinical management of intoxications involving this dangerous compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADME of this compound as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chemical structure and properties of Bromo-DragonFLY HCl

An In-depth Technical Guide to Bromo-DragonFLY HCl

Introduction

This compound hydrochloride (HCl), chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, is a potent synthetic hallucinogen belonging to the phenethylamine and benzodifuran classes of compounds.[1][2] First synthesized in 1998 by the laboratory of David E. Nichols at Purdue University, it was developed as a research tool to investigate the structure and activity of central nervous system (CNS) serotonin receptors.[1][3][4] Its name is derived from the visual resemblance of its planar benzodifuran core structure to the wings of a dragonfly.[5] this compound is notable for its exceptionally high potency, which surpasses that of many other phenylalkylamine hallucinogens, and its unusually long duration of action, with effects reportedly lasting up to three days.[3][6][7] This document provides a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies related to this compound HCl, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The defining feature of this compound's molecular architecture is its rigid, planar benzodifuran core.[5] This central moiety consists of a benzene ring fused with two furan rings, which distinguishes it from more flexible phenethylamine analogues like DOB (4-bromo-2,5-dimethoxyamphetamine).[5] This structural rigidification is reported to significantly enhance binding affinity and potency at key serotonin receptors.[5] The structure is further characterized by a bromine atom at the 8-position and an aminopropane side chain at the 4-position of the benzodifuran nucleus.[5]

This compound possesses a stereocenter, and its biological activity is highly dependent on the stereoisomer. The (R)-(-)-enantiomer is the more pharmacologically active and potent isomer, exhibiting a significantly higher binding affinity for serotonin receptors compared to the (S)-enantiomer.[1][5][8]

Data Presentation: Chemical and Physical Properties

The key chemical and physical properties of this compound HCl are summarized in the table below.

| Property | Data |

| IUPAC Name | 1-(4-Bromofuro[2,3-f][5]benzofuran-8-yl)propan-2-amine hydrochloride[5][9] |

| Synonyms | DOB-DFLY, BDF, B-DFLY, 3C-Bromo-Dragonfly[3][10] |

| Chemical Formula | C₁₃H₁₂BrNO₂ · HCl[5][10] |

| Molar Mass | 330.6 g/mol [1][5][9][10] |

| Appearance | Crystalline solid[5][10] |

| UV λmax (Methanol) | 225, 283, 295 nm[5][10] |

| CAS Number | 332012-24-5 (HCl salt)[9] |

| Purity | ≥98% (as per typical analytical standards)[10] |

| Solubility | Soluble in DMSO (5 mg/ml), DMF (1 mg/ml), Methanol (1 mg/ml)[10] |

Synthesis Overview

The synthesis of this compound is a complex, multi-step process that requires sophisticated chemical knowledge and equipment.[11] Both racemic and enantiospecific synthetic routes have been developed.[3][5]

A common enantiospecific synthesis for the more active (R)-enantiomer begins with a derivative of D-alanine.[3][11] This is reacted with the 2,3,6,7-tetrahydrobenzodifuran core in a Friedel-Crafts acylation.[3][11] Subsequent steps involve the reduction of a keto group, para-bromination of the aromatic ring, and oxidation of the tetrahydrobenzodifuran rings to the fully aromatic benzodifuran system, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][11] The final step involves the removal of any protecting groups and conversion to the hydrochloride salt.[11]

Pharmacology

Mechanism of Action

The primary pharmacological activity of this compound is mediated through its potent agonist activity at serotonin (5-HT) receptors.[8][12] It is a potent full agonist of the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[3] The hallucinogenic effects are primarily attributed to its activation of the 5-HT₂A receptor.[1][8]

In addition to its serotonergic activity, this compound is also a potent competitive inhibitor of monoamine oxidase A (MAO-A).[3][7][13] This inhibition may contribute to its overall pharmacological profile and potential for drug interactions. Some evidence also suggests it acts as an agonist at α1-adrenergic receptors, which could explain the severe vasoconstriction observed in toxic exposures.[1][4]

Data Presentation: Receptor Binding Affinities

The binding affinities (Ki) of racemic this compound for human serotonin receptors are presented below. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki) |

| 5-HT₂A | 0.04 nM[3][5][6] |

| 5-HT₂C | 0.02 nM[3][5] |

| 5-HT₂B | 0.19 nM[3][5] |

| MAO-A Inhibition (Ki) | 0.352 µM[7][13] |

Signaling Pathway Visualization

Activation of the 5-HT₂A receptor by this compound initiates a Gq-coupled protein signaling cascade, leading to downstream cellular effects.

Pharmacokinetics and Metabolism

In silico studies predict that this compound has high gastrointestinal absorption and the potential to penetrate the blood-brain barrier, which is consistent with its potent central effects.[14][15] A key pharmacokinetic feature is its remarkable resistance to metabolism. In vitro studies using human liver microsomes and cytosol found that this compound was not metabolized.[7][13] This metabolic stability is a likely contributor to its prolonged duration of action, which can last for several days.[6][7] The primary route of excretion is predicted to be renal.[14][15]

Analytical Methodologies

The identification and quantification of this compound in both bulk samples and biological matrices rely on modern analytical techniques.

Experimental Protocols

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for analyzing this compound, often requiring derivatization to improve its volatility and chromatographic properties. Analysis is typically performed on capillary columns such as DB-1 MS or DB-5 MS.[5] Identification is based on the compound's retention time and its characteristic mass spectrum.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for quantifying this compound in biological fluids due to its high sensitivity and selectivity, allowing for detection at very low concentrations.[5] The method typically employs a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]

-

Other Techniques:

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry: The benzodifuran chromophore of this compound exhibits distinct absorption maxima at 225, 283, and 295 nm, which can be used for identification and quantification in solution.[5][10]

-

Thin Layer Chromatography (TLC): TLC can be used for the separation and preliminary identification of this compound, with visualization under UV light.[5]

-

Toxicology

This compound has a high toxicity profile in humans, with numerous reports of severe adverse effects and fatalities.[3][4][10] Its high potency and long duration of action increase the risk of overdose.[3] The most significant toxic effect is potent vasoconstriction, which can lead to limb ischemia and necrosis.[4][7][13] Other reported adverse effects include agitation, tachycardia, hypertension, seizures, hyperthermia, and organ failure.[1][4][16]

In silico toxicological studies predict a significant risk of cardiotoxicity, potentially related to the inhibition of the hERG channel, and notable acute toxicity.[17] These models also suggest a low likelihood of genotoxic potential.[17]

Conclusion

This compound HCl is a structurally unique and pharmacologically potent psychedelic substance. Its rigid benzodifuran core contributes to its exceptionally high affinity for serotonin receptors, particularly the 5-HT₂A subtype, making it one of the most potent agonists known.[5] Its resistance to metabolism results in a prolonged and intense duration of action, which, combined with its potent vasoconstrictive effects, presents significant toxicological risks.[7][13] The detailed chemical, pharmacological, and analytical data presented in this guide underscore the importance of this compound as a powerful tool for neuropharmacological research while also highlighting the considerable dangers associated with its non-clinical use.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. April 26, 2016: What is this compound? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 5. This compound hydrochloride | 332012-24-5 | Benchchem [benchchem.com]

- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [chemeurope.com]

- 9. This compound hydrochloride | C13H13BrClNO2 | CID 49795902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. bibliography.maps.org [bibliography.maps.org]

- 12. discover.zahoransky.com [discover.zahoransky.com]

- 13. researchgate.net [researchgate.net]

- 14. ADME of this compound as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In Silico Characterization of this compound Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicity of this compound as a New Psychoactive Substance: Application of In Silico Methods for the Prediction of Key Toxicological Parameters Important to Clinical and Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

The First Synthesis of Bromo-DragonFLY: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-DragonFLY, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a potent and long-acting psychedelic substance of the phenethylamine class. Its unique rigid structure, resembling a dragonfly, is conferred by the fusion of two furan rings to a central benzene core. This structural constraint results in exceptionally high affinity and agonist activity at the serotonin 5-HT2A receptor, the primary target for classical hallucinogens. The initial synthesis and pharmacological characterization of this compound were conducted in the late 1990s and early 2000s by the research group of David E. Nichols at Purdue University.[1][2] This work was a significant step in exploring the structure-activity relationships of 5-HT2 receptor agonists.[3]

This technical whitepaper provides an in-depth guide to the seminal syntheses of this compound by the Nichols laboratory, presenting detailed experimental methodologies, quantitative pharmacological data, and visual diagrams of the key chemical and biological pathways.

Part 1: The First Racemic Synthesis (1998)

The first preparation of this compound was reported by Parker, Nichols, and colleagues in 1998 in the Journal of Medicinal Chemistry.[3][4][5] This route produced a racemic mixture of the compound and served as an extension of their prior research into related tetrahydrobenzodifuran analogues.[6]

Experimental Protocol Overview

The initial synthesis begins with hydroquinone and proceeds through the construction of the core heterocyclic ring system followed by the addition and modification of the aminopropane side chain.[6]

-

Formation of the Tetrahydrobenzodifuran Core: Hydroquinone is first dialkylated using 1-bromo-2-chloroethane. The resulting intermediate is brominated and then treated with n-butyllithium, which facilitates a lithium-halogen exchange and subsequent intramolecular cyclization to yield the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran ring system.[6][7]

-

Side Chain Installation: The tetrahydrobenzodifuran core is formylated to introduce an aldehyde group.[6][7] This aldehyde then undergoes a condensation reaction with nitroethane, catalyzed by ammonium acetate, to form the corresponding nitropropene derivative.[6]

-

Final Steps: The nitropropene is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).[6] This intermediate is protected, followed by para-bromination with elemental bromine. The synthesis is completed by the oxidation of the tetrahydrofuran rings to aromatic furan rings using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and subsequent removal of the amine protecting group to yield racemic this compound.[6]

Synthesis Workflow: Racemic this compound

Caption: Workflow for the first racemic synthesis of this compound.

Part 2: Enantiospecific Synthesis of (R)-Bromo-DragonFLY (2001)

Subsequent research determined that the (R)-enantiomer of this compound possesses significantly greater binding affinity at key serotonin receptors.[6] In 2001, Chambers, Nichols, and colleagues published an improved, enantiospecific synthesis to isolate the more active (R)-(-)-Bromo-DragonFLY.[8][9] This route utilizes a chiral building block derived from a natural amino acid, D-alanine.[10]

Experimental Protocol

This synthesis is a multi-step process involving the preparation of the heterocyclic core followed by a stereospecific acylation and subsequent chemical transformations.[10]

-

Synthesis of the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran Core: This "wing" backbone is prepared from 1,4-bis(2-hydroxyethoxy)benzene.[10] The diol is chlorinated with thionyl chloride (SOCl₂), followed by bromination with elemental bromine. The crucial cyclization to form the tetrahydrobenzodifuran ring is then effected using a Grignard reagent such as ethylmagnesium bromide, which was found to be more effective than n-butyllithium.[7]

-

Chiral Side Chain Attachment (Friedel-Crafts Acylation): A chiral precursor is synthesized from D-alanine, which is N-protected with a trifluoroacetyl group and converted to its acyl chloride.[9] This chiral acyl chloride is then reacted with the tetrahydrobenzodifuran core in a Friedel-Crafts acylation to yield a key β-keto intermediate.[6][7]

-

Ketone Reduction: The β-keto group of the intermediate is reduced to a methylene group. This is achieved using triethylsilane in trifluoroacetic acid, a mild and selective method that does not affect the trifluoroacetamide protecting group.[6][7]

-

Bromination and Aromatization: The resulting molecule is brominated at the para-position relative to the side chain using elemental bromine.[10] The dihydrofuran "wings" are then aromatized to furan rings via oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][10]

-

Deprotection: The final step involves the removal of the N-trifluoroacetyl protecting group under basic conditions, followed by conversion to the hydrochloride salt, yielding the final product, (R)-(-)-Bromo-DragonFLY.[10]

Synthesis Workflow: Enantiospecific (R)-Bromo-DragonFLY

References

- 1. um.edu.mt [um.edu.mt]

- 2. omicsonline.org [omicsonline.org]

- 3. Erowid.org: Erowid Reference 6517 : A novel (benzodifuranyl)aminoalkane with extremely potent activity at the 5-HT2A receptor : Parker MA, Marona-Lewicka D, Lucaites VL, Nelson DL, Nichols DE [erowid.org]

- 4. A novel (benzodifuranyl)aminoalkane with extremely potent activity at the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel (Benzodifuranyl)aminoalkane with Extremely Potent Activity at the 5-HT2A Receptor | Scilit [scilit.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. paihdelinkki.fi [paihdelinkki.fi]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bibliography.maps.org [bibliography.maps.org]

Bromo-DragonFLY: A Comprehensive Technical Guide for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-DragonFLY (1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine) is a potent and long-acting psychedelic substance of the phenethylamine class. First synthesized in 1998 by David E. Nichols's laboratory, it was developed as a research tool to investigate the structure and function of serotonin receptors within the central nervous system (CNS).[1][2] Its high affinity and agonist activity at serotonin 5-HT2A receptors make it a valuable, albeit challenging, compound for studying serotonergic signaling pathways implicated in various neurological and psychiatric conditions.[1] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, pharmacodynamics, and key experimental protocols relevant to CNS research.

Chemical and Physical Properties

This compound is a chiral molecule, with the (R)-enantiomer exhibiting significantly greater potency than the (S)-enantiomer. It is structurally related to the 2C-B and DOB phenethylamines.[3]

| Property | Value | Reference |

| IUPAC Name | 1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine | |

| Molecular Formula | C13H12BrNO2 | |

| Molar Mass | 294.148 g/mol | |

| Appearance | White or pinkish crystalline powder | [2] |

Synthesis

The synthesis of this compound was first reported by David E. Nichols and his team. The process involves the construction of the benzodifuran core followed by the addition of the aminopropane side chain. An enantiospecific synthesis has also been developed to isolate the more active (R)-enantiomer.

Racemic Synthesis Overview

A summary of the racemic synthesis is as follows:

-

Dialkylation of Hydroquinone: Hydroquinone is reacted with 1-bromo-2-chloroethane to form a bis(2-chloroethyl) ether.

-

Bromination: The aromatic ring is brominated.

-

Cyclization: Treatment with n-butyllithium leads to the formation of the tetrahydrobenzodifuran ring system.

-

Formylation: A formyl group is introduced onto the ring.

-

Condensation: The formylated intermediate is condensed with nitroethane to yield a nitropropene derivative.

-

Reduction: The nitropropene is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

-

Oxidation: The tetrahydrobenzodifuran ring is oxidized to the furan ring system.

-

Deprotection: Removal of any protecting groups yields racemic this compound.

Enantiospecific Synthesis of (R)-(-)-Bromo-DragonFLY

An enantiospecific synthesis was developed to produce the more potent (R)-enantiomer, utilizing a chiral precursor derived from D-alanine.

Pharmacodynamics

This compound is a potent agonist at several serotonin receptors, with particularly high affinity for the 5-HT2A subtype. It is this interaction that is believed to mediate its profound effects on the CNS.[1]

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound for various serotonin receptors.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT2A | 0.04 | |

| 5-HT2C | 0.02 | |

| 5-HT2B | 0.19 |

Monoamine Oxidase Inhibition

In addition to its receptor agonist activity, this compound is a potent inhibitor of monoamine oxidase A (MAO-A).[4] This action can contribute to its long duration of action and potential for dangerous interactions with other substances.

| Enzyme | Ki (µM) | Inhibition Type | Reference |

| MAO-A | 0.352 | Competitive | [5] |

Signaling Pathways

As a potent 5-HT2A receptor agonist, this compound activates the Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In Vivo Pharmacology

The in vivo effects of this compound are consistent with its potent 5-HT2A agonist activity. A key behavioral assay used to assess the hallucinogenic potential of compounds in rodents is the head-twitch response (HTR).

Head-Twitch Response (HTR) in Mice

The table below shows the median effective dose (ED50) for inducing the head-twitch response in mice.

| Compound | ED50 (µmol/kg) | Reference |

| This compound (DOB-DFLY) | 0.20 | [4][6][7] |

| DOB | 0.75 | [4][6][7] |

| 2C-B-DFLY | 1.07 | [4][6][7] |

| 2C-B | 2.43 | [4][6][7] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., from transfected cell lines).

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT2A agonist potency of this compound.

Materials:

-

Male C57BL/6J mice.

-

This compound dissolved in an appropriate vehicle (e.g., saline).

-

Observation chambers.

Procedure:

-

Habituate the mice to the observation chambers.

-

Administer various doses of this compound (or vehicle control) via a specified route (e.g., intraperitoneal injection).

-

Immediately after administration, place the mice individually into the observation chambers.

-

Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

-

Plot the dose-response curve and calculate the ED50 value.

Metabolism and Toxicity

In vitro studies using human liver microsomes have shown that this compound is resistant to metabolism.[5] This resistance to metabolism likely contributes to its long duration of action and potential for toxicity. The primary toxicological concerns are related to its potent vasoconstrictive effects, which can lead to severe tissue ischemia.[8]

Conclusion

This compound is a powerful research tool for investigating the serotonergic system, particularly the 5-HT2A receptor. Its high potency and unique pharmacological profile provide valuable insights into the molecular mechanisms underlying serotonergic neurotransmission and its role in CNS function and dysfunction. However, its resistance to metabolism and potent vasoconstrictive effects necessitate careful handling and consideration in experimental design. The detailed information and protocols provided in this guide are intended to support researchers in the safe and effective use of this compound in their scientific inquiries.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bibliography.maps.org [bibliography.maps.org]

- 4. LJMU Research Online [researchonline.ljmu.ac.uk]

- 5. This compound, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. um.edu.mt [um.edu.mt]

Bromo-DragonFLY's High Affinity for the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of Bromo-DragonFLY, a potent psychedelic of the phenethylamine class, at the serotonin 2A (5-HT2A) receptor. The document summarizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathway and experimental workflows to offer a comprehensive resource for the scientific community.

High-Affinity Binding Confirmed Across Multiple Studies

This compound exhibits exceptionally high-affinity binding to the 5-HT2A receptor, a key characteristic underlying its potent and long-lasting psychedelic effects[1][2][3]. This high affinity has been consistently demonstrated in various in vitro studies, positioning it as one of the most potent agonists for this receptor subtype[4][5]. The binding affinity is often quantified using the inhibition constant (Ki) and the half-maximal effective concentration (EC50), with lower values indicating higher affinity and potency, respectively.

Quantitative Binding and Functional Data

The following table summarizes the reported in vitro binding affinity and functional potency of this compound at the human 5-HT2A receptor from various scientific publications.

| Parameter | Value (nM) | Assay Type | Radioligand/Method | Source |

| Ki | 0.04 | Radioligand Binding Assay | [¹²⁵I]DOI | Parker et al., 1998[6] |

| EC50 | 0.05 | AequoZen Cell System (Functional Assay) | - | Cannaert et al., 2020[7] |

Note: The (R)-(-)-Bromo-DragonFLY enantiomer has been shown to possess greater binding affinity at the 5-HT2A receptor compared to the (S)-enantiomer[1].

Experimental Protocols for 5-HT2A Receptor Binding Assays

The determination of a compound's binding affinity for the 5-HT2A receptor is typically achieved through competitive radioligand binding assays. These assays are a robust and sensitive gold-standard method for quantifying the affinity of novel compounds[8].

Standard Radioligand Binding Assay Protocol

A common method for determining the binding affinity (Ki) of an unlabeled compound like this compound involves a competitive binding experiment using a radiolabeled ligand that is known to bind to the 5-HT2A receptor.

1. Materials:

- Receptor Source: Membrane preparations from cells (e.g., CHO-K1 or HEK293) stably transfected with the human 5-HT2A receptor[9]. Alternatively, rat frontal cortex homogenates can be used[10].

- Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]Ketanserin or [¹²⁵I]DOI[6][11][12].

- Test Compound: this compound at various concentrations.

- Assay Buffer: Typically a buffered saline solution (e.g., HBSS with 20 mM HEPES, pH 7.4)[13].

- Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 1 µM Ketanserin) to determine the amount of non-specific binding of the radioligand[11].

- Filtration Apparatus: A cell harvester and glass fiber filter plates (e.g., GF/B or GF/C)[8][10].

- Scintillation Counter: To measure the radioactivity bound to the filters[9].

2. Procedure:

- Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together in a 96-well plate. Incubation is typically carried out at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium[10][11].

- Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer[8].

- Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter[9].

- Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the mechanisms of action and experimental procedures, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. benchchem.com [benchchem.com]

The Neurochemical Landscape of Bromo-DragonFLY: A Technical Guide for Researchers

An In-Depth Examination of the In Vitro and Inferred In Vivo Neurochemical Effects Following Bromo-DragonFLY Administration in Rodent Models

This technical guide provides a comprehensive overview of the known neurochemical effects of this compound, a potent and long-acting synthetic hallucinogen. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Neurochemical Profile: Receptor Binding and Enzyme Inhibition

This compound's primary neurochemical effects are mediated through its high-affinity interactions with specific serotonin receptors and its potent inhibition of monoamine oxidase A (MAO-A). These interactions are believed to be the foundation of its profound and long-lasting psychoactive effects.

Receptor Binding Affinity

This compound is a potent agonist at several serotonin 5-HT2 receptor subtypes. The (R)-enantiomer of this compound has been shown to possess a greater binding affinity than the (S)-enantiomer. The following table summarizes the in vitro binding affinities (Ki) of this compound for key serotonin receptors.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | This compound | Cloned human receptors | 0.04 | [1] |

| 5-HT2C | This compound | Cloned human receptors | 0.02 | |

| 5-HT2B | This compound | Not Specified | 0.19 |

Monoamine Oxidase A (MAO-A) Inhibition

In addition to its receptor agonist activity, this compound is a potent competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin.[2][3] This inhibitory action likely contributes to the long duration of its effects by increasing the synaptic availability of serotonin.

| Enzyme | Inhibition Type | Ki (μM) | Reference |

| Monoamine Oxidase A (MAO-A) | Competitive | 0.352 | [2][3] |

In Vivo Neurochemical Effects in Rats: An Evidence Gap

A thorough review of the scientific literature reveals a notable absence of published studies that have directly quantified the in vivo neurochemical effects of this compound on serotonin and dopamine levels in the brains of rats. While the potent 5-HT2A receptor agonism and MAO-A inhibition strongly suggest that administration of this compound would lead to significant alterations in serotonergic and likely dopaminergic neurotransmission, direct empirical evidence from techniques such as in vivo microdialysis in rats is not currently available. The hallucinogenic effects observed in animal models are consistent with 5-HT2A receptor activation.[4]

The interaction between the serotonergic and dopaminergic systems is complex. Activation of 5-HT2A receptors can modulate dopamine release in various brain regions, and MAO-A inhibition would be expected to increase overall serotonin levels. However, without direct measurement, the precise magnitude and temporal dynamics of these changes in specific brain regions like the prefrontal cortex, nucleus accumbens, or striatum remain speculative.

Experimental Protocols

To facilitate future research in this area, this section provides detailed methodologies for the types of experiments that would be conducted to elucidate the neurochemical effects of this compound.

In Vitro Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a compound to specific receptors using radioligand binding assays.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand (e.g., [³H]ketanserin for 5-HT2A, [¹²⁵I]DOI for 5-HT2A/2C).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

-

Non-specific binding competitor (e.g., 10 µM mianserin).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter or a gamma counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the vehicle, varying concentrations of this compound, or the non-specific binding competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I).

-

Quantify the radioactivity to determine the amount of bound radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value determined from the competition binding curve.

In Vivo Microdialysis in Freely Moving Rats

This protocol describes a hypothetical experiment to measure extracellular levels of serotonin and dopamine in the rat brain following this compound administration.

Objective: To quantify changes in extracellular serotonin and dopamine concentrations in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) of awake, freely moving rats after systemic administration of this compound.

Materials:

-

Adult male Sprague-Dawley rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length, 20 kDa cutoff).

-

Guide cannulas.

-

Surgical tools.

-

Anesthetic (e.g., isoflurane).

-

This compound hydrochloride dissolved in sterile saline.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

A liquid swivel and tether system.

-

A fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the mPFC or NAc according to a stereotaxic atlas. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 5-7 days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Acclimation and Baseline Collection: Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the animal to acclimate for at least 2 hours. Collect at least three stable baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., 0.1, 0.3, or 1.0 mg/kg, intraperitoneally) or vehicle (saline).

-

Post-Injection Sample Collection: Continue collecting dialysate samples for at least 4-6 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples for serotonin and dopamine content using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

-

Histological Verification: At the end of the experiment, euthanize the rat and perfuse the brain. Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway at the 5-HT2A Receptor

References

- 1. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile of Bromo-DragonFLY

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers and scientific professionals for informational and educational purposes only. Bromo-DragonFLY is a potent and dangerous substance with a high risk of severe and lethal toxic effects. This guide does not endorse or encourage its use.

Introduction

This compound (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a potent, long-acting synthetic hallucinogen belonging to the phenethylamine and benzodifuran classes.[1] First synthesized in 1998 by David E. Nichols's laboratory as a research chemical to probe the structure and activity of serotonin receptors, it has since appeared on the recreational drug market.[1] Its name derives from the resemblance of its molecular structure to a dragonfly.[2]

The substance is notable for its extremely high potency, comparable to LSD, and an unusually long duration of action, with effects lasting up to three days.[3][4] Due to its high potency, delayed onset, and severe vasoconstrictive effects, this compound has been associated with numerous hospitalizations and fatalities worldwide.[2][4] This guide provides a comprehensive overview of its toxicological profile, leveraging available data from preclinical studies, in silico modeling, and clinical case reports.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for this compound is its potent interaction with the serotonergic system. It also exhibits significant activity as a monoamine oxidase inhibitor.

2.1 Serotonergic Receptor Activity this compound is a potent full agonist of the serotonin 5-HT₂ family of receptors, with exceptionally high affinity for the 5-HT₂ₐ and 5-HT₂c subtypes.[3] The hallucinogenic effects are primarily mediated by its agonist activity at the 5-HT₂ₐ receptor.[2] The (R)-(-)-enantiomer is the more active stereoisomer, possessing greater binding affinity than the (S)-enantiomer.[3] Its affinity for the α1-adrenergic receptor is also thought to contribute to its profound vasoconstrictive effects.[5]

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| 5-HT₂ₐ | 0.04 |

| 5-HT₂c | 0.02 |

| 5-HT₂в | 0.19 |

Data sourced from Wikipedia, citing primary literature.[3]

2.2 Monoamine Oxidase Inhibition In addition to its receptor agonist activity, this compound is a potent competitive inhibitor of monoamine oxidase A (MAO-A).[3] This inhibition prevents the breakdown of monoamine neurotransmitters like serotonin and norepinephrine, which can potentiate its serotonergic and sympathomimetic effects and contributes to its toxicity and long duration of action.

Pharmacokinetics

A key feature of this compound's toxicological profile is its resistance to hepatic metabolism.[2] In silico studies predict high gastrointestinal absorption and the potential to cross the blood-brain barrier.[6] The benzodifuran nucleus is thought to make the compound resistant to metabolism, leading to prolonged bioavailability, an extremely long duration of action, and increased toxicity.[4] Excretion is predicted to occur primarily via renal pathways.[6]

Toxicological Profile

The toxicity of this compound in humans is exceptionally high, with numerous case reports of severe adverse effects and fatalities resulting from its use.[7]

4.1 Clinical Manifestations of Toxicity Acute intoxication can manifest as a severe sympathomimetic and serotonergic toxidrome.[6] Symptoms include:

-

Cardiovascular: Severe hypertension, tachycardia, and profound peripheral vasoconstriction.[2]

-

Neurological: Agitation, terrifying hallucinations, confusion, seizures, and hyperthermia.[2][6]

-

Other: Rhabdomyolysis, renal failure, liver failure, and tissue necrosis.[6][8]

The most infamous toxic effect is severe and prolonged vasoconstriction, which can lead to tissue ischemia and gangrene, sometimes requiring amputation of extremities.[5][7] This is believed to result from combined agonism at 5-HT₂ₐ and α-adrenergic receptors.[1]

4.2 Post-Mortem Toxicological Findings Fatalities provide the most direct, albeit tragic, quantitative data on lethal concentrations in humans.

Table 2: Post-Mortem Concentrations in a this compound Fatality

| Specimen | Concentration |

|---|---|

| Femoral Blood | 0.0047 mg/kg |

| Urine | 0.033 mg/kg |

| Vitreous Humour | 0.0005 mg/kg |

Data from a case report of an 18-year-old female. The cause of death was determined to be a fatal overdose of this compound.[2]

Lethal Dose (LD₅₀)

No experimentally determined LD₅₀ values from in vivo animal studies have been published for this compound. The high toxicity and lack of therapeutic potential have limited formal toxicological studies. However, recent in silico (computational) models have been used to predict the acute toxicity of the substance across different species.[9][10]

Table 3: Predicted Oral LD₅₀ of this compound (In Silico Data)

| Species | Predicted LD₅₀ (mg/kg) | Toxicity Class (GHS) |

|---|---|---|

| Mouse | 283 | 4 |

| Rat | 472 | 4 |

| Fish | 12 | 2 |

Data sourced from a 2024 study using in silico toxicology methods. These are predicted values and not from experimental testing.[9][10]

Experimental Protocols

6.1 Protocol: Forensic Quantification in Biological Matrices using LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of novel psychoactive substances like this compound in complex biological matrices due to its high sensitivity and selectivity.[11]

6.1.1 Objective: To accurately quantify this compound in post-mortem blood and urine samples.

6.1.2 Methodology:

-

Sample Preparation:

-

An internal standard (e.g., a deuterated analog of this compound) is added to the biological sample (e.g., 1 mL of blood or urine).

-

Proteins are precipitated using a solvent like acetonitrile. The sample is vortexed and centrifuged.

-

Solid-Phase Extraction (SPE) is performed to remove interfering endogenous compounds. A mixed-mode cation exchange cartridge is typically used. The cartridge is conditioned, the sample is loaded, and the cartridge is washed with solvents of increasing polarity.

-

This compound is eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The eluate is evaporated to dryness and reconstituted in the mobile phase.[12]

-

-

Liquid Chromatography (LC):

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS):

-

The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) corresponding to the protonated molecule of this compound is selected.

-

The precursor ion is fragmented in the collision cell (Q2), and specific product ions (Q3) are monitored for quantification and confirmation. At least two product ion transitions are monitored for definitive identification.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations prepared in a blank matrix.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration to determine the amount of this compound in the unknown sample.

-

6.2 Protocol: Assessment of In Vivo 5-HT₂ₐ Agonist Potency via Head-Twitch Response (HTR) The head-twitch response (HTR) in rodents is a reliable behavioral proxy for 5-HT₂ₐ receptor activation and is widely used to assess the in vivo potency of hallucinogenic compounds.[13][14]

6.2.1 Objective: To determine the ED₅₀ (median effective dose) of this compound for inducing the HTR in mice.

6.2.2 Animal Model: Male C57BL/6J mice are commonly used as they exhibit a robust HTR.[15]

6.2.3 Methodology:

-

Animal Preparation & Acclimation:

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., isotonic saline).

-

Different groups of mice are administered escalating doses of this compound (and a vehicle control) via intraperitoneal (IP) injection.

-

-

Observation and Data Collection:

-

Immediately following injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).

-

A magnetometer coil surrounding the cage can be used to automatically detect the rapid head movements characteristic of the HTR.[16] Alternatively, trained observers can manually count the number of head twitches for a set period (e.g., 30-60 minutes).[13]

-

A head twitch is defined as a rapid, rhythmic, side-to-side rotational head movement.[16]

-

-

Data Analysis:

-

The total number of head twitches for each animal is recorded.

-

A dose-response curve is generated by plotting the mean number of head twitches against the logarithm of the dose.

-

The ED₅₀, the dose that produces 50% of the maximal response, is calculated from the curve using non-linear regression.

-

A study assessing the HTR in C57BL/6J mice reported an ED₅₀ of 0.20 µmol/kg for this compound (DOB-DFLY).[4]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. April 26, 2016: What is this compound? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Toxicity of this compound as a New Psychoactive Substance: Application of In Silico Methods for the Prediction of Key Toxicological Parameters Important to Clinical and Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selectscience.net [selectscience.net]

- 12. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Head-twitch response - Wikipedia [en.wikipedia.org]

- 15. blossomanalysis.com [blossomanalysis.com]

- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bromo-DragonFLY in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-DragonFLY (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a potent and long-acting synthetic hallucinogen of the phenethylamine class.[1] Its high potency and potential for severe adverse effects, including fatalities, necessitate sensitive and specific analytical methods for its detection in biological matrices.[1][2] These application notes provide an overview of the current analytical methodologies for the detection and quantification of this compound in various biological samples, including whole blood, urine, oral fluid, and hair. The protocols described are based on published scientific literature and are intended to serve as a guide for researchers and forensic toxicologists.

Analytical Methodologies

The primary analytical techniques for the detection of this compound in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] These methods offer high sensitivity and specificity, which are crucial for the unambiguous identification and quantification of this potent substance. While Enzyme-Linked Immunosorbent Assay (ELISA) is a common screening tool for many drugs of abuse, no specific commercial ELISA kits for the detection of this compound are currently available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which contains a primary amine group, derivatization is often required to improve its chromatographic properties and thermal stability.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of a wide range of drugs in biological matrices due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds.[6][7] Direct analysis of this compound is possible without derivatization, simplifying sample preparation.

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of this compound using various analytical methods. It is important to note that some of these methods were validated for a panel of new psychoactive substances, including this compound.

| Analytical Method | Biological Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation(s) |